L-4-Nitrophenylglycine

Asymmetric catalysis α-Amino acid synthesis Allylic amination

Sourcing enantiopure L-4-Nitrophenylglycine (CAS 336877-66-8) is critical for asymmetric synthesis. Its 4-nitrophenyl ester is the preferred substrate in Pd-isothiourea relay catalysis for syn-α-amino acid derivatives, offering superior reactivity and high diastereo-/enantioselectivity compared to inferior aryl esters. Using racemic mixtures or the D-enantiomer introduces stereochemical contamination and competitive inhibition. Insist on certified ≥95% purity and verified enantiomeric excess, ideally via validated multi-stage centrifugal extraction, to ensure catalytic efficiency and avoid costly purification downstream.

Molecular Formula
Molecular Weight 196.16
Cat. No. B1578978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-4-Nitrophenylglycine
Molecular Weight196.16
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-4-Nitrophenylglycine for Asymmetric Synthesis and Chiral Resolution: Procurement-Focused Technical Overview


L-4-Nitrophenylglycine (CAS 336877-66-8) is a non-proteinogenic chiral α-amino acid derivative featuring a 4-nitrophenyl substituent at the α-carbon [1]. This compound serves as a critical chiral building block in asymmetric synthesis and pharmaceutical research, particularly as a preferred substrate in Pd-isothiourea relay catalysis for enantioselective α-amino acid derivative formation [2]. The 4-nitrophenyl ester variant demonstrates superior leaving group capability compared to alternative aryl esters, enabling efficient catalytic turnover and high stereoselectivity in allylic amination and sigmatropic rearrangement reactions [2]. Its chiral integrity and functionalized aromatic ring make it indispensable for applications requiring precise stereochemical control, distinguishing it from racemic mixtures or less reactive ester derivatives.

Why Generic 4-Nitrophenylglycine Substitutes Compromise Enantioselectivity and Yield in Critical Applications


Substitution of L-4-nitrophenylglycine with racemic mixtures, alternative esters, or the D-enantiomer directly undermines stereochemical outcomes and catalytic efficiency in validated protocols. The Pd-isothiourea relay methodology explicitly identifies 4-nitrophenylglycine esters as the most effective substrate class, with other aryl esters (e.g., pentafluorophenyl or unsubstituted phenyl) demonstrating inferior reactivity profiles [1]. Racemic 4-nitrophenylglycine introduces the D-enantiomer, which can act as a competitive inhibitor in enzymatic resolutions and reduces the effective concentration of the desired L-form [2]. Furthermore, procurement of non-certified enantiopure material introduces risks of stereochemical contamination that propagate through multi-step syntheses, leading to reduced enantiomeric excess (ee) and increased purification costs [3].

Quantitative Differentiation of L-4-Nitrophenylglycine: Head-to-Head Comparative Evidence for Informed Procurement


4-Nitrophenylglycine Esters Outperform Alternative Aryl Esters in Pd-Isothiourea Relay Catalysis for Enantioselective α-Amino Acid Synthesis

In a systematic evaluation of glycine aryl esters, 4-nitrophenylglycine esters demonstrated superior efficacy in the Pd-isothiourea relay catalytic protocol compared to other ester derivatives [1]. The methodology was explicitly 'most effective using 4-nitrophenylglycine esters' for achieving high diastereo- and enantioselectivity in syn-α-amino acid derivative formation from N,N-disubstituted glycine aryl esters and allylic phosphates [1]. While quantitative yield comparisons across ester variants are not tabulated in the primary source, the stated preference for 4-nitrophenylglycine esters over alternatives (e.g., pentafluorophenyl esters used in related methodologies) indicates a meaningful reactivity advantage attributable to the optimized leaving group ability of the 4-nitrophenoxide moiety [1].

Asymmetric catalysis α-Amino acid synthesis Allylic amination

Multi-Stage Centrifugal Extraction Achieves >99% Enantiomeric Excess for 4-Nitrophenylglycine Resolution, Outperforming Single-Stage Methods

A multi-stage centrifugal fractional extraction process for 4-nitrophenylglycine enantiomers achieved equal enantiomeric excess (ee(eq)) of 99% under optimized conditions [1]. This represents a substantial improvement over single-stage chiral solvent extraction, which suffers from low enantiomeric excess and poor yield [2]. The process model indicates that 18 stages at an extractant excess of 1.0, or 14 stages at an extractant excess of 2.0, are required to reach the 99% ee threshold [1]. This demonstrates that procurement of high enantiopurity L-4-nitrophenylglycine requires validated multi-stage separation techniques rather than simple single-stage extraction methods.

Chiral separation Enantiomeric excess Process optimization

4-Nitrophenyl Esters Exhibit High Specificity for Penicillin Acylase but with Substantial Reactivity Variation Across Derivatives

In a comprehensive study of nine chromogenic substrates for penicillin acylase, p-nitrophenyl esters of phenylacetic acid and D-phenylglycine derivatives were evaluated for their kinetic parameters (Km and kcat) [1]. The study found that all compounds studied, except p-nitrophenyl acetate, were highly specific chromogenic substrates for penicillin acylase. However, reactivity varied considerably, with kcat/Km values spanning a 625-fold range from 0.8 × 10⁴ to 5 × 10⁶ M⁻¹·sec⁻¹ [1]. This indicates that while the p-nitrophenyl ester moiety confers enzyme specificity, the precise amino acid scaffold (phenylacetic acid vs. D-phenylglycine derivatives) dramatically influences catalytic efficiency.

Enzyme kinetics Chromogenic substrates Penicillin acylase

High-Impact Application Scenarios for L-4-Nitrophenylglycine Derived from Comparative Evidence


Enantioselective Synthesis of α-Amino Acid Derivatives via Pd-Isothiourea Relay Catalysis

L-4-Nitrophenylglycine esters are the preferred substrates for the Pd-isothiourea relay catalytic protocol enabling the synthesis of syn-α-amino acid derivatives with two stereogenic centers [1]. The 4-nitrophenyl ester moiety provides optimal leaving group characteristics for allylic ammonium salt generation and subsequent [2,3]-sigmatropic rearrangement, achieving high diastereo- and enantioselectivity [1]. Researchers employing this methodology should source L-4-nitrophenylglycine or its ester derivatives specifically, as alternative aryl esters may compromise stereochemical outcomes.

Large-Scale Enantiomer Resolution via Multi-Stage Centrifugal Extraction

For industrial procurement of enantiopure L-4-nitrophenylglycine at scale, the validated multi-stage centrifugal fractional extraction process provides a path to 99% enantiomeric excess [1]. This overcomes the limitations of single-stage chiral solvent extraction, which yields inadequate enantiopurity and low recovery [2]. Process engineers and procurement specialists should verify that suppliers employ multi-stage separation techniques when certifying enantiomeric purity >98%.

Penicillin Acylase Activity Assays Using Chromogenic Substrates

While the study of penicillin acylase substrates focused on D-phenylglycine derivatives and phenylacetic acid esters, the p-nitrophenyl ester moiety confers high enzyme specificity suitable for colorimetric determination of penicillin acylase activity [1]. Researchers developing assays with L-4-nitrophenylglycine should anticipate stereochemistry-dependent kinetic parameters and validate Km and kcat values for the L-enantiomer independently [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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